REACTION_SMILES
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[CH3:11][C:12](=[O:13])[Cl:14].[CH3:1][CH:2]([C:3](=[O:4])[OH:5])[CH:6]([C:7](=[O:8])[OH:9])[CH3:10]>>[CH3:1][CH:2]1[C:3](=[O:4])[O:8][C:7](=[O:9])[CH:6]1[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C(=O)O)C(C)C(=O)O
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Name
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Type
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product
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Smiles
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CC1C(=O)OC(=O)C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |